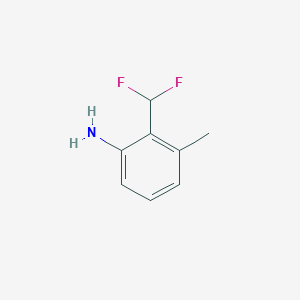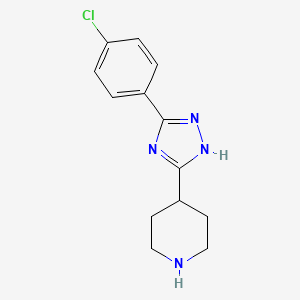
4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that contains a piperidine ring and a triazole ring. The presence of these rings makes it a significant molecule in various fields, including medicinal chemistry and materials science. The compound’s structure allows it to interact with biological systems in unique ways, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of piperidine with a chlorophenyl-substituted triazole. One common method includes the use of a polar aprotic solvent and an alkali compound to facilitate the condensation reaction . The process generally involves the following steps:
Condensation Reaction: Piperidine reacts with 1,3-dihalogen propane in a polar aprotic solvent under the action of an alkali compound to form N-(3-halide propyl) piperidine.
Etherification: The resulting N-(3-halide propyl) piperidine undergoes etherification with 3-(4-chlorophenyl) propyl alcohol in the presence of an alkali compound to yield the desired compound.
Final Reaction: The product is then treated with hydrochloric acid to obtain this compound hydrochloride.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperidine: Shares a similar piperidine ring but lacks the triazole moiety.
4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)piperidine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine is unique due to the presence of both the triazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15ClN4 |
|---|---|
Molecular Weight |
262.74 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]piperidine |
InChI |
InChI=1S/C13H15ClN4/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2,(H,16,17,18) |
InChI Key |
JGNBKTMXZTXRGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NN2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


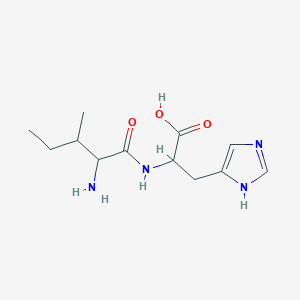
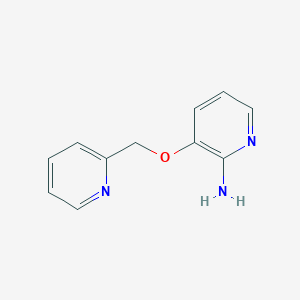
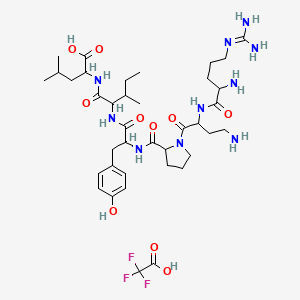
![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride](/img/structure/B15095460.png)
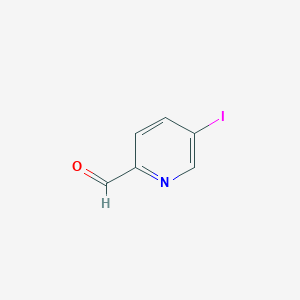
![N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B15095475.png)
![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine](/img/structure/B15095483.png)
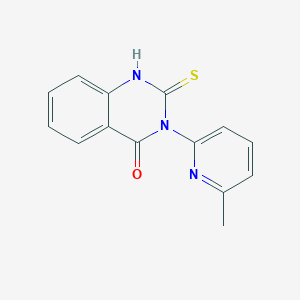
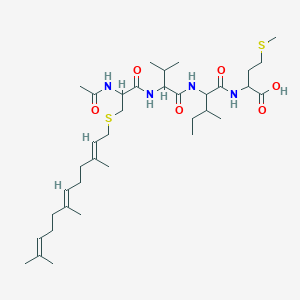
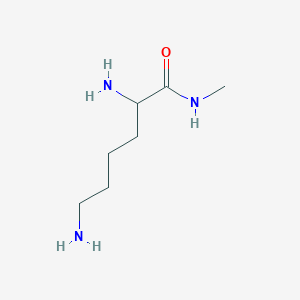
![Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B15095529.png)
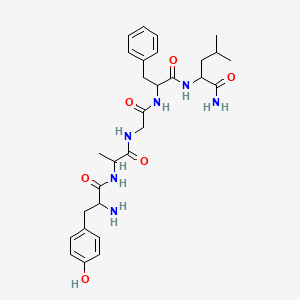
![[3-(4-Isopropyl-phenyl)-propyl]-methyl-amine](/img/structure/B15095541.png)
